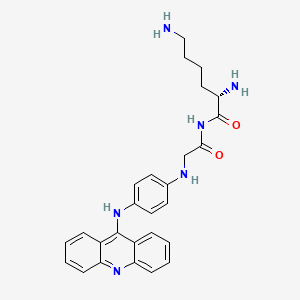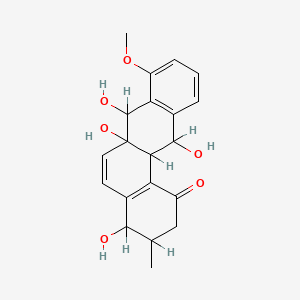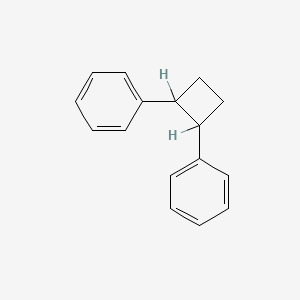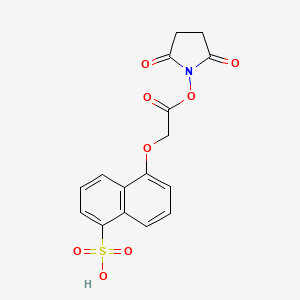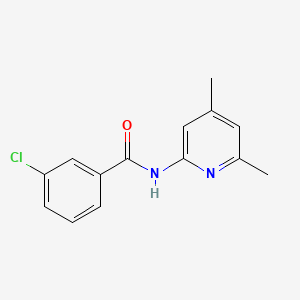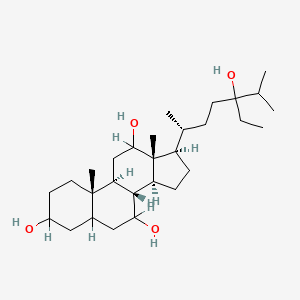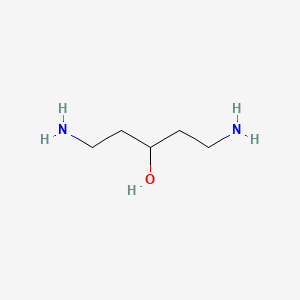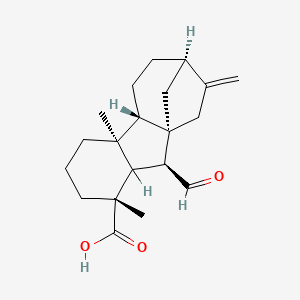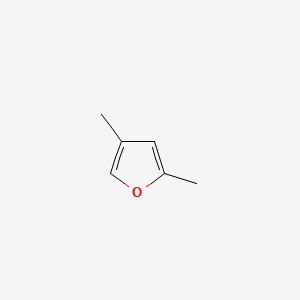
2,4-二甲基呋喃
描述
2,4-Dimethylfuran is a heterocyclic organic compound with the molecular formula C₆H₈O . It is a derivative of furan, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the furan ring.
科学研究应用
2,4-Dimethylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of furan derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 2,4-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding 2,4-Dimethylfuran as the primary product .
Industrial Production Methods: On an industrial scale, 2,4-Dimethylfuran can be produced from biomass-derived feedstocks. The process involves the catalytic conversion of lignocellulosic biomass to furfural, followed by further catalytic reactions to obtain 2,4-Dimethylfuran. This method is considered sustainable and environmentally friendly .
化学反应分析
Types of Reactions: 2,4-Dimethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used.
Major Products Formed:
Oxidation: 2,4-Hexanedione, 2,4-Hexanedioic acid.
Reduction: Tetrahydro-2,4-dimethylfuran.
Substitution: Various substituted furans depending on the reagents used.
作用机制
The mechanism of action of 2,4-Dimethylfuran involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable oxidation products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products .
相似化合物的比较
2,5-Dimethylfuran: Another derivative of furan with methyl groups at the second and fifth positions.
2-Methylfuran: A simpler derivative with a single methyl group at the second position.
Furan: The parent compound without any methyl substitutions.
Uniqueness: 2,4-Dimethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Dimethylfuran, it exhibits different reactivity and stability profiles, making it suitable for specific applications in chemical synthesis and as a biofuel .
属性
IUPAC Name |
2,4-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABTWRKUKUPMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190602 | |
| Record name | Furan, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
94.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3710-43-8 | |
| Record name | 2,4-Dimethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of 2,4-dimethylfuran so interesting?
A1: 2,4-Dimethylfuran possesses a unique disubstitution pattern in its five-membered furan ring. This specific arrangement is highly desirable for various chemical applications but poses significant challenges in synthesis. []
Q2: How can 2,4-dimethylfuran be synthesized?
A2: 2,4-Dimethylfuran can be produced from the more readily available isomer, 2,5-dimethylfuran, using a continuous process in a zeolite packed-bed flow reactor. [] This method offers a promising route for the valorization of biomass-derived molecules.
Q3: What type of catalyst is most effective for the isomerization of 2,5-dimethylfuran to 2,4-dimethylfuran?
A3: Zeolites, specifically Ga-silicate (MFI type), have demonstrated superior performance compared to aluminum-containing ZSM-5 in catalyzing this isomerization. Ga-silicate exhibits higher selectivity towards 2,4-dimethylfuran and experiences slower deactivation, making it a more efficient catalyst. []
Q4: How does the isomerization reaction proceed inside the zeolite catalyst?
A4: Density Functional Theory (DFT) calculations suggest that the reaction takes place within the zeolite channels. The acid sites present in the zeolite facilitate proton transfer, which is followed by the migration of a methyl group, ultimately leading to the formation of 2,4-dimethylfuran from 2,5-dimethylfuran. []
Q5: Beyond its unique structure, what other properties make 2,4-dimethylfuran significant?
A5: Research suggests that 2,4-dimethylfuran, alongside other compounds like 2-methylfuran and n-alkanes, could potentially serve as a biochemical fossil. These compounds have been identified in the kerogen of ancient stromatolites. While further investigation is necessary to confirm their origin, their presence hints at the possibility of them being remnants of ancient carbohydrates dating back billions of years. []
Q6: Has 2,4-dimethylfuran been found in any other natural sources?
A6: Yes, 2,4-dimethylfuran has been identified as a volatile component in liquid smoke flavoring preparations derived from ingredients used in smoking large yellow croaker fish. These ingredients include black tea leaves, bread flour, and sugar. This finding suggests that 2,4-dimethylfuran contributes to the characteristic flavor profile of the liquid smoke. []
Q7: Can 2,4-dimethylfuran be used as a building block in organic synthesis?
A7: Absolutely. 2,4-Dimethylfuran serves as a versatile starting material in various synthetic applications. For instance, it has been utilized in the total synthesis of (±)-citreoviral, a natural product with potential biological activity. [] Additionally, it has been employed in the development of new approaches for synthesizing the side chain of mycolactones A and B, compounds of significant interest in medicinal chemistry. []
Q8: How does 2,4-dimethylfuran behave in Diels-Alder reactions?
A8: 2,4-Dimethylfuran readily undergoes Diels-Alder reactions, demonstrating its versatility in constructing complex molecules. For example, it acts as a diene in its reaction with 1-cyanovinyl acetate, producing a Diels-Alder adduct. This adduct serves as a key intermediate in the stereoselective synthesis of various compounds, including derivatives of 2,4,6-trimethylcyclohex-4-ene-1,3-diol. These compounds hold potential as valuable building blocks for synthesizing polypropionate fragments containing four contiguous stereogenic centers. []
Q9: Are there any studies exploring the reactivity of 2,4-dimethylfuran with other dienophiles?
A9: Yes, researchers have investigated the chemo- and site-selectivity of 1,1-bis(3,5-dimethyl-2-furyl)ethene (derived from 2,4-dimethylfuran) in cycloaddition reactions. This polyene reacts with various dienophiles, including maleic anhydride, benzoquinone, and 1-cyanovinyl acetate, exclusively forming Diels-Alder adducts. [] Interestingly, it displays different regioselectivities with didehydrobenzene (benzyne) and dimethyl acetylenedicarboxylate, highlighting the influence of the dienophile on the reaction outcome. []
Q10: Can you provide an example where 2,4-dimethylfuran acts as a building block in a multi-step synthesis?
A10: Certainly. A notable example is the stereoselective synthesis of (–)-xyloketal D and its enantiomer. This process leverages the reaction of an ortho-quinone methide with (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran. This diastereoselective inverse electron demand Diels–Alder reaction highlights the utility of 2,4-dimethylfuran in constructing complex natural products. []
Q11: Are there any applications of 2,4-dimethylfuran in materials chemistry?
A11: While the provided research doesn't delve into material-specific applications of 2,4-dimethylfuran, its use as a building block in synthesizing complex molecules with multiple stereocenters suggests potential applications in materials science. The ability to control the stereochemistry of molecules is crucial in designing materials with specific properties. Further research could explore this avenue.
Q12: What is the significance of studying the ozonolysis of 2,4-dimethylfuran?
A12: The ozonolysis of 2,4-dimethylfuran, along with other methylated furans, provides valuable insights into the reactivity of bonds within the furan ring system. This research helps to understand the mechanism of ozone attack and the formation of various products, including dicarbonyl compounds like methylglyoxal. These findings are crucial for various applications, including atmospheric chemistry and the development of new synthetic methodologies. []
Q13: Can 2,4-dimethylfuran be analyzed in complex mixtures?
A13: Yes, advanced analytical techniques allow for the detection and quantification of 2,4-dimethylfuran in complex mixtures. For example, a combination of time-resolved Fourier transform infrared spectroscopy and ion–molecule-reaction mass spectrometry (IMR-MS) has been successfully employed to analyze 2,4-dimethylfuran and its conversion products in real-time during catalytic reactions. This approach allows researchers to study reaction kinetics and selectivity under dynamic conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


